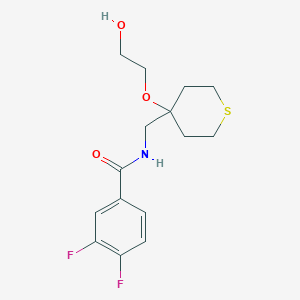

3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3S/c16-12-2-1-11(9-13(12)17)14(20)18-10-15(21-6-5-19)3-7-22-8-4-15/h1-2,9,19H,3-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAYLXHTPKWGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Benzamide Core: This involves the reaction of 3,4-difluorobenzoic acid with appropriate amines under amide coupling conditions.

Introduction of the Tetrahydrothiopyran Moiety: This step involves the formation of the tetrahydrothiopyran ring, which can be achieved through cyclization reactions involving sulfur-containing reagents.

Attachment of the Hydroxyethoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group would yield ketones or aldehydes, while reduction of the benzamide core would yield amines.

Scientific Research Applications

3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoro groups and the hydroxyethoxy moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Synthesis : The target compound’s thiopyran and hydroxyethoxy groups differ from triazoles () and oxadiazoles (), which are synthesized via cyclization or alkylation. Thiopyran derivatives often require ring-closing reactions, which may involve sulfur nucleophiles .

- Fluorine Effects : The 3,4-difluoro substitution mirrors compounds in and , where fluorine enhances electronegativity and bioactivity. Diflufenican (), a difluorophenyl pyridinecarboxamide, leverages fluorine for pesticidal activity .

Table 2: Functional and Bioactivity Comparisons

Key Observations:

- Solubility: The target’s hydroxyethoxy group may improve aqueous solubility compared to lipophilic analogs like thieno-pyrimidinyl benzamides () or diflufenican .

Spectral and Analytical Data

- IR Spectroscopy : The target’s amide C=O stretch (~1650–1680 cm⁻¹) aligns with benzamide derivatives in and . Absence of S-H bands (2500–2600 cm⁻¹) in triazoles () contrasts with thiopyran’s thioether group, which lacks such vibrations .

- NMR : The thiopyran’s methylene protons (δ ~3.0–4.0 ppm) and hydroxyethoxy’s CH2-O (δ ~3.5–4.5 ppm) would differ from sulfonamide protons in LMM5 (δ ~7.5–8.0 ppm) .

Biological Activity

3,4-Difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases, autoimmune disorders, and certain cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

The primary mechanism of action of this compound involves the inhibition of phosphodiesterase type IV (PDE4). PDE4 is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes including inflammation and immune response. By inhibiting PDE4, this compound increases cAMP levels, leading to reduced inflammatory responses and modulation of immune functions .

Key Findings from Research Studies

- Inhibition of Inflammatory Pathways : Research indicates that compounds with PDE4 inhibitory activity can significantly reduce pro-inflammatory cytokine production. In vitro studies demonstrated that this compound effectively decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

- Efficacy Against Autoimmune Diseases : In animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, this compound showed promise in alleviating symptoms and reducing disease severity. The modulation of cAMP levels was linked to decreased infiltration of inflammatory cells into affected tissues .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specifically, its effects on cAMP signaling pathways may disrupt cancer cell proliferation .

Data Table: Summary of Biological Activities

Case Study 1: Rheumatoid Arthritis Model

In a controlled study involving mice with induced rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and histological signs of inflammation. The study concluded that the compound's PDE4 inhibitory properties were crucial for its therapeutic effects .

Case Study 2: Cancer Cell Lines

A study evaluating the effects of this compound on various cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis through enhanced cAMP signaling. The findings suggest potential use as an adjunct therapy in cancer treatment protocols .

Q & A

Q. What are the critical steps in synthesizing 3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide?

The synthesis typically involves:

- Amide bond formation : Reacting 3,4-difluorobenzoic acid derivatives with a thiopyran-containing amine via coupling agents (e.g., HATU or DCC) under inert conditions .

- Functionalization of the thiopyran ring : Introducing the 2-hydroxyethoxy group through nucleophilic substitution or etherification, often requiring catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography or recrystallization to isolate the product, validated by HPLC purity >95% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with fluorine coupling patterns analyzed for difluoro groups .

- Mass spectrometry (ESI-MS or HRMS) : To verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment, especially to detect byproducts from incomplete coupling or side reactions .

Q. What solvent systems are optimal for its synthesis and purification?

- Reaction solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .

- Purification solvents : Ethyl acetate/hexane mixtures for column chromatography or methanol/water for recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Elevated temperatures (70–80°C) accelerate amide coupling but must be balanced against side reactions (e.g., hydrolysis) .

- Catalyst selection : Use of DMAP or Pd catalysts for regioselective functionalization of the thiopyran ring .

- Solvent drying : Anhydrous conditions (molecular sieves) prevent undesired hydrolysis of activated intermediates .

Q. How to resolve contradictions in bioactivity data across studies?

- Purity verification : Re-analyze batches via HPLC to rule out impurities affecting bioassays .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .

- Structural confirmation : Re-examine NMR data for batch-to-batch stereochemical consistency .

Q. What computational approaches predict this compound’s target interactions?

- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or GPCRs), guided by the thiopyran ring’s conformational flexibility .

- DFT calculations : Analyze electron distribution in the difluoro-benzamide moiety to predict reactivity or metabolic stability .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 2-hydroxyethoxy group with methoxy or azide groups to probe hydrogen bonding’s role .

- Bioisosteric replacement : Substitute the thiopyran sulfur with oxygen (pyran) to assess ring electronics’ impact on potency .

Q. What are common byproducts in synthesis, and how are they mitigated?

- Incomplete amidation : Detectable via HPLC as a lower Rf spot; mitigated by excess coupling agent and extended reaction times .

- Thiopyran ring oxidation : Use antioxidants (e.g., BHT) during synthesis to prevent sulfoxide formation .

Methodological Tables

Q. Table 1: Optimization of Amide Coupling Reaction

| Parameter | Optimal Condition | Effect on Yield | Reference |

|---|---|---|---|

| Coupling agent | HATU | 85% yield | |

| Temperature | 25°C (room temp) | Minimizes hydrolysis | |

| Solvent | Anhydrous DMF | Enhances solubility |

Q. Table 2: Key Spectroscopic Data for Characterization

| Technique | Observed Signal | Structural Insight |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, Ar-H) | Difluoro-benzamide core |

| ESI-MS | m/z 423.1 [M+H]⁺ | Confirms molecular weight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.